Naphthalene, decahydro-1,6-dimethyl-
Description
Structure
2D Structure
Properties
CAS No. |
1750-51-2 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
1,6-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C12H22/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h9-12H,3-8H2,1-2H3 |
InChI Key |
SXLVBBLVYUOSKX-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(CCCC2C1)C |
Canonical SMILES |
CC1CCC2C(CCCC2C1)C |
Synonyms |
Decahydro-1,6-dimethylnaphthalene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Naphthalene, decahydro-1,6-dimethyl- to other bicyclic and polycyclic terpenoids are outlined below. Key comparison points include molecular weight, substituents, stereochemistry, and applications.
Structural Analogues
Muurolane (Cadinane Derivative)
- Formula : C₁₅H₂₈
- CAS : 29788-41-8
- Structure : Features a decahydronaphthalene core with 1,6-dimethyl and 4-isopropyl substituents .
- Key Differences : Larger molecular weight (208.38 g/mol ) due to the isopropyl group. Muurolane is a cadinane-class sesquiterpene, often isolated from plant essential oils (e.g., Artemisia annua) .

- Applications: Used in fragrances and phytochemical studies due to its natural occurrence in terpenoid pathways .
δ-Cadinene
- Formula : C₁₅H₂₄
- CAS : 483-78-3
- Structure : A partially unsaturated cadinane derivative with 1,6-dimethyl and 4-isopropyl groups. Contains two double bonds .
- Key Differences : Higher reactivity due to unsaturation. Found in conifer resins and exhibits antimicrobial properties .
1,6-Dichlorodecahydronaphthalene Derivatives
- Examples : CAS 10207-94-0, 16641-30-8
- Formula : C₁₅H₂₆Cl₂
- Key Differences: Chlorine substituents increase molecular weight (265.28 g/mol) and polarity.
Functional Analogues
Tetrahydro Derivatives
- Example : 1,2,3,4-Tetrahydro-1,6-dimethyldecahydronaphthalene (CAS 22339-23-7)
- Formula : C₁₅H₂₂
- Key Differences : Partial hydrogenation reduces stability compared to fully saturated analogs. Boiling points are typically lower .
Aromatic Methylnaphthalenes
- Example : 1,6-Dimethylnaphthalene (CAS 575-43-9)
- Formula : C₁₂H₁₂
- Key Differences : Aromatic rings confer higher reactivity and lower thermal stability. Used as intermediates in dye synthesis .
Physicochemical Comparison
Stereochemical and Functional Impact
- Stereoisomerism : Naphthalene, decahydro-1,6-dimethyl- exhibits cis/trans isomerism, affecting its melting point and solubility. In contrast, Muurolane’s 4-isopropyl group introduces additional stereochemical complexity .
- Hydrogenation Level : Fully hydrogenated derivatives (e.g., decahydronaphthalenes) are more thermally stable but less reactive than partially unsaturated analogs like δ-cadinene .
- Substituent Effects : Chlorine or hydroxyl groups (e.g., 1,6-dihydroxynaphthalene, CAS 575-44-0) increase polarity and environmental monitoring requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

